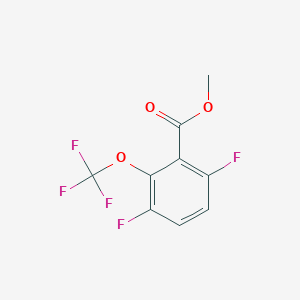
Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate is a chemical compound with the molecular formula C9H5F5O3 . It is used for the preparation of difluoro and trifluoro compounds as anticancer agents .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 5 hydrogen atoms, 5 fluorine atoms, and 3 oxygen atoms. The molecular weight is 256.128.Physical And Chemical Properties Analysis
This compound is a clear colorless liquid . More specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the available resources.科学的研究の応用
Synthesis and Chemical Reactions
Benzylation of Alcohols
Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate is used in the synthesis of benzyl ethers. A study demonstrated the conversion of alcohols into benzyl ethers using a stable, neutral organic salt that involves this compound, yielding good to excellent outcomes (Poon & Dudley, 2006).
Trifluoromethylation of Aromatic Compounds
Another application involves the trifluoromethylation of various aromatic and heteroaromatic compounds. This process, catalyzed by methyltrioxorhenium, uses hypervalent iodine reagents and shows the involvement of radical species (Mejía & Togni, 2012).
Synthesis of Trifluoromethoxylated Compounds
The compound is crucial in the synthesis of trifluoromethoxylated aromatic compounds, often challenging in organic synthesis. A protocol for its synthesis demonstrates its utility in creating molecules with pharmacological and biological properties (Feng & Ngai, 2016).
Material Sciences and Liquid Crystals
Study of Liquid Crystals
The compound is used in synthesizing difluoro substituted benzoate derivatives, displaying unique mesomorphic properties. These compounds are valuable in understanding the behavior of liquid crystals and their potential applications (Cruz et al., 2001).
Supramolecular Dendrimers
In the field of supramolecular chemistry, this compound plays a role in the design of spherical supramolecular dendrimers. These dendrimers exhibit unique thermotropic cubic liquid-crystalline phases and are used to study the shape and properties of such phases through X-ray analysis (Balagurusamy et al., 1997).
Organic Chemistry and Reactions
Furan Diels-Alder Reaction
This compound is involved in an unusual furan Diels-Alder reaction. The reaction's characteristics, like the stereochemical outcomes and rate acceleration, provide insights into the role of fluorinated compounds in organic synthesis (Griffith et al., 2006).
Hydrolysis and Saponification Studies
The hydrolysis and saponification of methyl benzoates, including this compound, have been studied at high temperatures. These studies contribute to green chemistry by providing insights into the nucleophilicity of alkaline solutions at high temperatures (Alemán et al., 1999).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c1-16-8(15)6-4(10)2-3-5(11)7(6)17-9(12,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSLWERLEQFOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1OC(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyanocyclopentyl)-2-[4-methoxy-2-(trifluoromethyl)anilino]acetamide](/img/structure/B2830883.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2830884.png)
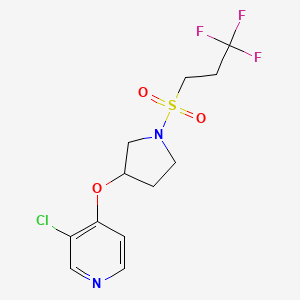

![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2830888.png)
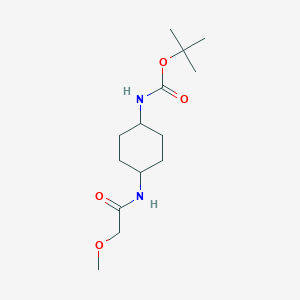
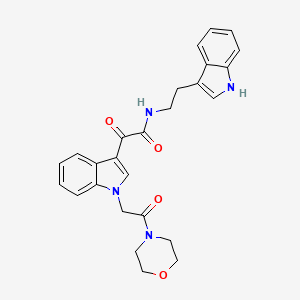
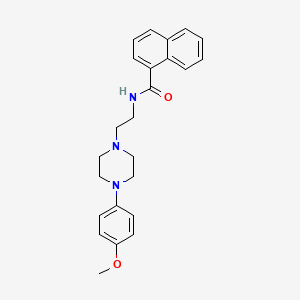

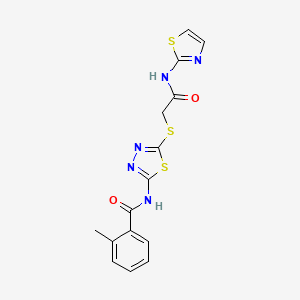

![N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2830903.png)
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/no-structure.png)
![2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2830906.png)
